3,4-Dichloro-5-sulfamoylbenzoic acid
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Overview
Description
3,4-Dichloro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and industrial processes .
Preparation Methods
The synthesis of 3,4-Dichloro-5-sulfamoylbenzoic acid typically involves several steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzoic acid.
Sulfonation: The 3,4-dichlorobenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-sulfamoylbenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as a reference material in pharmaceutical research and quality control.
Analytical Chemistry: The compound is employed in method development for qualitative and quantitative analyses.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,4-Dichloro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but different positional isomers of chlorine atoms.
4-Chloro-3-sulfamoylbenzoic acid: Lacks one chlorine atom compared to this compound.
2,4-Dichloro-5-sulfamoylsalicylic acid: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5Cl2NO4S |
---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
3,4-dichloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
KZGNROXSHPSJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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